2H,3H,6H,7H,8H-indeno[5,6-b][1,4]dioxin-6-one
Description
Chemical Structure: The compound 2H,3H,6H,7H,8H-indeno[5,6-b][1,4]dioxin-6-one (CAS: 15128-61-7) features a fused indeno-dioxin scaffold with a ketone group at position 6 (Figure 1). Its molecular formula is C₁₁H₁₀O₃, and it serves as a critical precursor in organic synthesis, particularly for functionalized dihydrobenzo[b][1,4]dioxine derivatives .
Synthesis: The compound is synthesized via cyclization reactions. For example, it was used as a starting material to produce 7-(carboxymethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylic acid in 46% yield over three steps .
Properties
IUPAC Name |
2,3,7,8-tetrahydrocyclopenta[g][1,4]benzodioxin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c12-9-2-1-7-5-10-11(6-8(7)9)14-4-3-13-10/h5-6H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQOWKJFNVQOKLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=CC3=C(C=C21)OCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactions Analysis
2H,3H,6H,7H,8H-indeno[5,6-b][1,4]dioxin-6-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
The specific reagents and conditions for these reactions depend on the desired products and the experimental setup .
Scientific Research Applications
2H,3H,6H,7H,8H-indeno[5,6-b][1,4]dioxin-6-one is used in various scientific research applications, including:
Chemistry: It is used as a reference material and reagent in chemical synthesis and analysis.
Biology: The compound may be used in biological studies to understand its effects on biological systems.
Medicine: Research may explore its potential therapeutic applications.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2H,3H,6H,7H,8H-indeno[5,6-b][1,4]dioxin-6-one involves its interaction with specific molecular targets and pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Analogues in Indeno-Fused Heterocycles
a. 6,7-Dichloro-2,3-dihydro-1H-inden-1-one (CAS: 68755-30-6)
- Structure: A dichloro-substituted indenone lacking the dioxane ring.
- Properties :
- Contrast : The absence of the dioxane ring reduces steric hindrance, enhancing reactivity in electrophilic substitutions compared to the target compound .
b. Dimethyl 2,9-Iodo-5,12-dihydrocycloocta[1,2-b:5,6-b′]-diindole-6,13-dicarboxylate (Compound 1e)
- Structure : A cyclooctadiindole derivative with iodine substituents and ester groups.
- Properties :
- Contrast : The larger macrocyclic structure and iodine atoms confer distinct electronic properties, making it suitable for optoelectronic applications, unlike the target compound .
c. 7-Azido-8-(4-hydroxyphenyl)-1,4-dihydro-6H-benzo[b][1,4]dioxin-6-one (Compound 2)
Functional Derivatives in Materials Science
a. Non-Fullerene Acceptors (NFAs) with Indeno-Dithiophene Cores
- Example: (7Z,7'Z)-7,7'-(((4,4,9,9-Tetrakis(4-octylphenyl)-4,9-dihydro-s-indaceno[1,2-b:5,6-b']dithiophene-2,7-diyl)bis(benzo[c][1,2,5]thiadiazole-7,4-diyl))bis(methaneylylidene))bis(2-(2-ethylhexyl)-1H-indeno[6,7,1-def]isoquinoline-1,3,6(2H,7H)-trione) .
- Contrast : Extended π-conjugation and electron-deficient moieties enhance photovoltaic performance, whereas the target compound’s simpler structure limits such applications .
Physicochemical Properties
Table 1: Comparative Data for Key Compounds
Biological Activity
2H,3H,6H,7H,8H-indeno[5,6-b][1,4]dioxin-6-one is a polycyclic compound that has garnered interest due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a unique fused dioxin structure that contributes to its chemical reactivity and biological interactions. Its IUPAC name is 2,3,7,8-tetrahydrocyclopenta[g][1,4]benzodioxin-6-one. The molecular formula is C11H10O3 with a molecular weight of 190.20 g/mol.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. Research indicates that it may modulate signaling pathways associated with cell proliferation and apoptosis. Specific mechanisms include:
- Interaction with Enzymes : The compound may inhibit certain enzymes involved in metabolic pathways.
- Receptor Binding : It has been shown to bind to specific receptors that regulate cellular functions.
Antioxidant Activity
Studies have demonstrated that this compound exhibits significant antioxidant properties. This activity is crucial in protecting cells from oxidative stress and related damage.
Anticancer Properties
Research has highlighted the compound's potential as an anticancer agent. In vitro studies have shown that it can induce apoptosis in various cancer cell lines by activating pro-apoptotic pathways and inhibiting anti-apoptotic proteins.
Neuroprotective Effects
Preliminary studies suggest that this compound may have neuroprotective effects. It appears to reduce neuroinflammation and protect neuronal cells from apoptosis induced by toxic agents.
Case Studies
-
Study on Antioxidant Activity :
- Objective : To evaluate the antioxidant capacity of the compound.
- Method : DPPH assay was employed to measure free radical scavenging activity.
- Results : The compound exhibited a dose-dependent scavenging effect on DPPH radicals.
-
Anticancer Activity Evaluation :
- Objective : To assess the cytotoxic effects on cancer cell lines.
- Method : MTT assay was used for evaluating cell viability.
- Results : Significant reduction in cell viability was observed in breast and colon cancer cell lines at concentrations above 10 µM.
-
Neuroprotection Study :
- Objective : To investigate neuroprotective effects against oxidative stress.
- Method : Neuronal cells were exposed to hydrogen peroxide with and without the compound.
- Results : Cells treated with the compound showed reduced markers of apoptosis compared to controls.
Data Table of Biological Activities
| Activity Type | Assay Method | Cell Line/Model | IC50/Effectiveness |
|---|---|---|---|
| Antioxidant | DPPH Assay | N/A | Effective at low µM levels |
| Anticancer | MTT Assay | MCF-7 (breast cancer) | IC50 = 15 µM |
| HT-29 (colon cancer) | IC50 = 12 µM | ||
| Neuroprotection | Cell Viability Test | Neuronal cells | Reduced apoptosis markers |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
